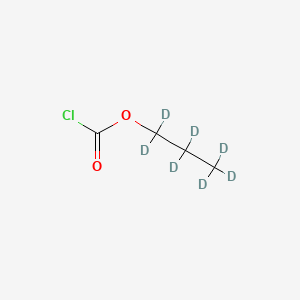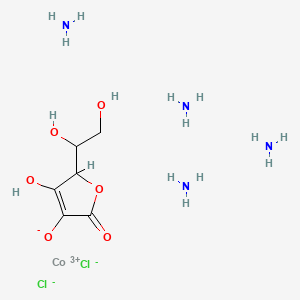
Co(NH3)4 Ascorbate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The Co(NH3)4 Ascorbate is a coordination compound consisting of a central cobalt ion coordinated to four ammonia molecules and one ascorbate ion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of the Co(NH3)4 Ascorbate typically involves the reaction of cobalt salts with ammonia and ascorbic acid. One common method involves dissolving cobalt(II) chloride in water, followed by the addition of ammonia to form the tetrammine complex. Ascorbic acid is then added to the solution, resulting in the formation of the this compound. The reaction is usually carried out at room temperature and under an inert atmosphere to prevent oxidation of the cobalt ion .
Industrial Production Methods
Industrial production of the this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The complex is typically purified by crystallization or other separation techniques .
Chemical Reactions Analysis
Types of Reactions
The Co(NH3)4 Ascorbate undergoes various chemical reactions, including:
Oxidation: The complex can be oxidized to higher oxidation states of cobalt.
Reduction: It can be reduced to lower oxidation states.
Substitution: Ligands in the complex can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions involving the this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out in aqueous solutions and may require specific pH conditions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of cobalt(III) complexes, while reduction may yield cobalt(I) complexes .
Scientific Research Applications
The Co(NH3)4 Ascorbate has several scientific research applications:
Mechanism of Action
The mechanism by which the Co(NH3)4 Ascorbate exerts its effects involves the coordination of the cobalt ion with the ligands, which influences its redox properties and reactivity. The ascorbate ion acts as a reducing agent, stabilizing the cobalt ion in lower oxidation states. The molecular targets and pathways involved in its action include interactions with other metal ions, proteins, and enzymes in biological systems .
Comparison with Similar Compounds
Similar Compounds
Cobalt-ethylenediamine complexes: These complexes have similar coordination environments but different ligands.
Cobalt-triethanolamine complexes: These complexes involve triethanolamine as the ligand and have different chemical properties.
Uniqueness
The Co(NH3)4 Ascorbate is unique due to the presence of the ascorbate ion, which imparts distinct redox properties and potential biological activity. This makes it particularly interesting for research in redox chemistry and potential medical applications .
Properties
CAS No. |
111619-00-2 |
|---|---|
Molecular Formula |
C6H19Cl2CoN4O6 |
Molecular Weight |
373.073 |
IUPAC Name |
azane;cobalt(3+);2-(1,2-dihydroxyethyl)-3-hydroxy-5-oxo-2H-furan-4-olate;dichloride |
InChI |
InChI=1S/C6H8O6.2ClH.Co.4H3N/c7-1-2(8)5-3(9)4(10)6(11)12-5;;;;;;;/h2,5,7-10H,1H2;2*1H;;4*1H3/q;;;+3;;;;/p-3 |
InChI Key |
DWCYLODLRRBEKE-UHFFFAOYSA-K |
SMILES |
C(C(C1C(=C(C(=O)O1)[O-])O)O)O.N.N.N.N.[Cl-].[Cl-].[Co+3] |
Synonyms |
cobalt-tetrammine-ascorbate complex |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[[3,3',3''-(Phosphinidyne-κP)tris[benzenesulfonato]](3-)]-Palladate(3-) Sodium](/img/new.no-structure.jpg)
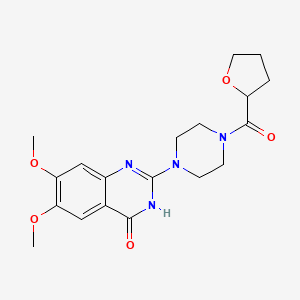
![Thieno[3,4-B]pyridine-2,4-diol](/img/structure/B569980.png)
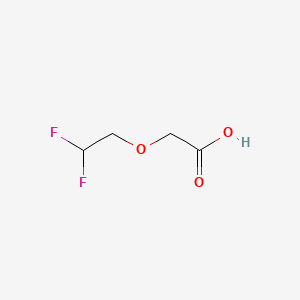
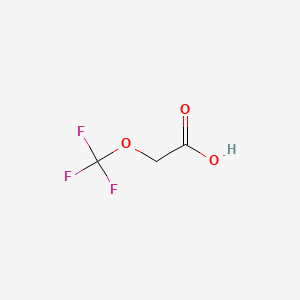
![1H-Pyrrolo[2,3-f]quinoline-4,5-diol](/img/structure/B569984.png)
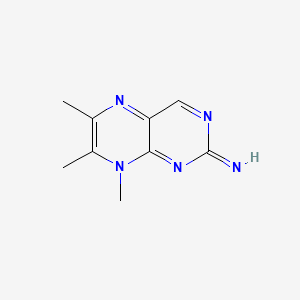
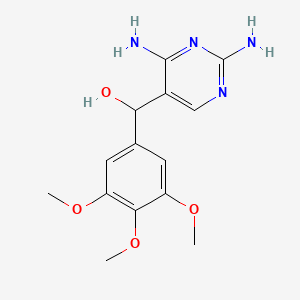
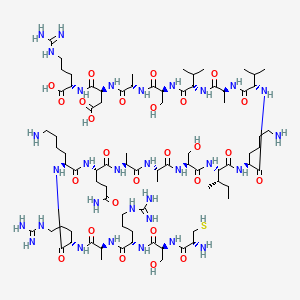
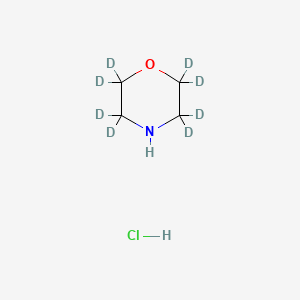
![2-(Dimethylamino)-1-methyl-1H-benzo[d]imidazole-5,6-diol](/img/structure/B569996.png)
